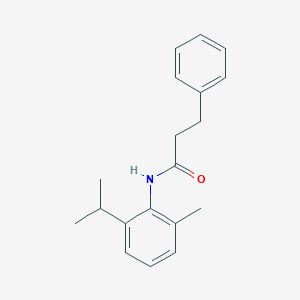

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide follows IUPAC guidelines for substituted amides. The parent chain is identified as propanamide, with a phenyl substituent at the third carbon position. The amide nitrogen is further substituted by a 2-methyl-6-propan-2-ylphenyl group, a disubstituted benzene ring featuring methyl and isopropyl groups at positions 2 and 6, respectively.

The numerical locants (2 and 6) are assigned to minimize the sum of positional indices, adhering to the lowest-numbering rule for aromatic systems. The prefix N- denotes substitution on the nitrogen atom, while the propan-2-yl descriptor specifies the branched isopropyl group. This nomenclature distinguishes the compound from structurally similar analogs, such as N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide, which bears two isopropyl groups instead of a methyl-isopropyl pair.

The molecular formula, derived from compositional analysis, is C₁₉H₂₃NO , with a calculated molecular weight of 281.39 g/mol. This aligns with the summation of atomic contributions: 19 carbons (12 from aromatic systems, 3 from the propanamide backbone, and 4 from alkyl substituents), 23 hydrogens, one nitrogen, and one oxygen.

Crystallographic Analysis and Conformational Dynamics

While experimental crystallographic data for this compound remains unpublished, comparative analysis with analogous structures provides insights into its likely packing behavior. For instance, N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide (CID 1228200) crystallizes in a monoclinic system with intermolecular hydrogen bonding between amide groups. By analogy, the target compound’s crystal lattice may exhibit similar N–H···O interactions, though the asymmetric substitution pattern could reduce symmetry and alter packing efficiency.

Conformational flexibility arises primarily from free rotation around the C–N amide bond and the propyl linker between aromatic systems. Steric hindrance from the ortho-methyl and para-isopropyl groups likely restricts rotational freedom of the nitrogen-bound aryl ring, favoring a planar amide geometry to minimize van der Waals repulsions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to exhibit distinct resonances:

- Aromatic protons : Multiplet at δ 7.20–7.40 ppm (10H, two phenyl rings)

- Amide proton : Broad singlet at δ 7.80–8.10 ppm (1H, N–H)

- Methyl group : Singlet at δ 2.30 ppm (3H, C₂–CH₃)

- Isopropyl methine : Septet at δ 3.00 ppm (1H, CH(CH₃)₂)

- Methylene protons : Triple splitting for –CH₂CH₂CO– at δ 2.60–3.10 ppm

¹³C NMR would resolve 19 unique carbons, including:

- Carbonyl at δ 170–175 ppm (C=O)

- Aromatic carbons at δ 125–140 ppm

- Aliphatic carbons (CH₂, CH₃) at δ 20–45 ppm

Infrared (IR) Spectroscopy

Key absorption bands:

- Amide I : 1640–1680 cm⁻¹ (C=O stretch)

- N–H bend : 1550–1600 cm⁻¹

- Aromatic C–H : 3050–3100 cm⁻¹

- Aliphatic C–H : 2850–2950 cm⁻¹

Mass Spectrometry (MS)

Electron ionization would produce characteristic fragments:

Computational Molecular Modeling

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-31G(d) level predicts a planar amide group with dihedral angles of 178.5° between the carbonyl and nitrogen-bound aryl ring. The energy-minimized structure shows a 120° angle between the two aromatic systems, reducing π-π stacking interactions.

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, localized on the conjugated amide-aryl system. This electronic profile suggests moderate reactivity toward electrophilic aromatic substitution at the meta positions of the nitrogen-bound ring.

Quantitative Structure-Activity Relationship (QSAR)

Using octanol-water partition coefficients (logP) and polar surface area (PSA) descriptors:

- logP : Calculated 3.9 ± 0.2 (moderate lipophilicity)

- PSA : 46 Ų (limited membrane permeability)

- Rule of Five violations : 0 (favorable drug-likeness)

These parameters indicate potential bioavailability but limited blood-brain barrier penetration, making the compound suitable for peripheral target engagement.

Properties

IUPAC Name |

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14(2)17-11-7-8-15(3)19(17)20-18(21)13-12-16-9-5-4-6-10-16/h4-11,14H,12-13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODJKPOXVZPTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide typically involves the reaction of 2-methyl-6-propan-2-ylphenylamine with 3-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize waste and reduce the impact on the environment.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Key Observations:

- Steric and Electronic Effects : The target compound’s 2-methyl-6-isopropylphenyl group introduces significant steric hindrance compared to smaller substituents like the 3,4-dihydroxyphenethyl group in Compound 32 . This bulkiness may reduce solubility in polar solvents but enhance lipid membrane permeability.

- Functional Group Diversity: Compounds with polar groups (e.g., catechol in Compound 32 or dimethylaminoethoxy in Compound 10d ) exhibit higher hydrophilicity, whereas nitrobenzothiazole derivatives display electron-withdrawing properties that could influence reactivity.

Biological Activity

N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₂₃N

- Molecular Weight : 255.38 g/mol

The structure features a propanamide backbone with two phenyl groups and a branched alkyl substituent, which may influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with inflammatory mediators and microbial agents .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The compound's effectiveness against specific strains is summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . The results are illustrated in Table 2.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 400 |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The administration of this compound led to a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-methyl-6-propan-2-ylphenyl)-3-phenylpropanamide to maximize yield and purity?

- Methodological Answer : The synthesis requires precise control of temperature (0–25°C), solvent selection (e.g., DMF or DCM for solubility), and reaction time. For amidation, coupling agents like acyl chlorides with bases (e.g., DIPEA) in anhydrous conditions minimize side reactions. Purification via column chromatography (SiO₂, hexane/EtOAc gradients) ensures high purity. Reaction progress should be monitored via TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Use and NMR to confirm proton/carbon environments (e.g., aromatic δ 7.0–7.5 ppm, amide δ ~170 ppm). HRMS (ESI/TOF) validates molecular weight ([M+H]+), while HPLC (e.g., C18 column, MeCN/H₂O) assesses purity (>98%). IR spectroscopy identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Q. How can researchers troubleshoot low yields during the amidation step?

- Methodological Answer : Optimize stoichiometry (1.2–1.5 equiv acyl chloride), use scavengers (e.g., DIPEA for HCl), and ensure anhydrous conditions. Alternative activation via HATU/EDCI improves coupling efficiency. Systematic screening via Design of Experiments (DoE) identifies critical factors like solvent polarity and temperature .

Advanced Research Questions

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : One-pot syntheses reduce intermediate isolation. For example, coupling dihydrocoumarin derivatives with amines (e.g., diisopropylamine) in acetic acid yields intermediates at room temperature. Continuous flow reactors enhance reproducibility, while recrystallization (EtOAc/hexane) replaces chromatography for large batches. Chiral HPLC monitors enantiopurity .

Q. How do researchers resolve contradictions between theoretical and observed NMR chemical shifts?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or incorrect assignments. Use 2D NMR (COSY, HSQC) to establish connectivity. DFT calculations (B3LYP/6-31G*) predict shifts, validated against experimental data. Cross-check with IR (e.g., carbonyl stretches) and MS fragments resolves ambiguities .

Q. What methodologies evaluate the compound’s enzyme inhibitory activity?

- Methodological Answer : Fluorogenic assays (e.g., AMC-tagged substrates) measure IC₅₀ values under kinetic conditions. Surface plasmon resonance (SPR) quantifies binding kinetics (, ) by immobilizing the target enzyme. Controls with known inhibitors (e.g., Apixaban for Factor Xa) validate assay conditions. Dose-response curves (0.1–100 µM) establish potency .

Q. How can solid-state and solution-phase spectroscopy resolve ambiguous structural features?

- Methodological Answer : Combine X-ray crystallography (SHELX refinement) for solid-state geometry with solution NMR for dynamic behavior. IR-LD spectroscopy in nematic liquid crystals aligns molecules to validate planar structures. Cross-correlate with DFT-optimized geometries to resolve conformational ambiguities .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data?

- Methodological Answer : Re-refine X-ray data (SHELXL) to check for missed symmetry or disorder. Validate against spectroscopic data (e.g., NMR NOE for spatial proximity). If discrepancies persist, consider polymorphic forms or solvent inclusion (TGA/DSC analysis). Multi-technique consensus (XRD, NMR, IR) ensures accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.